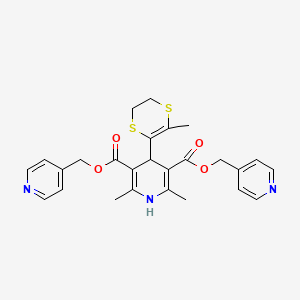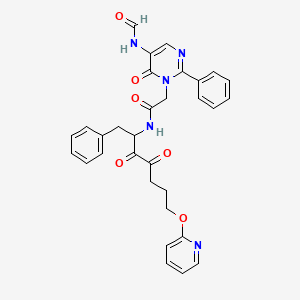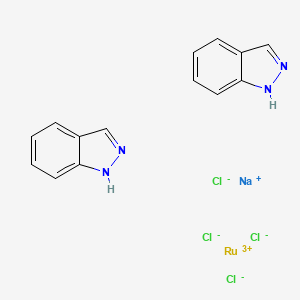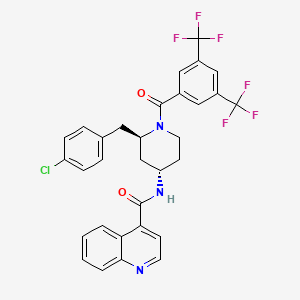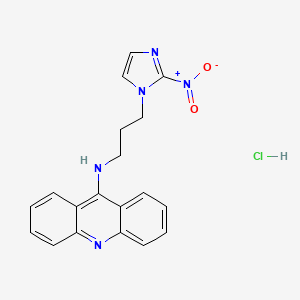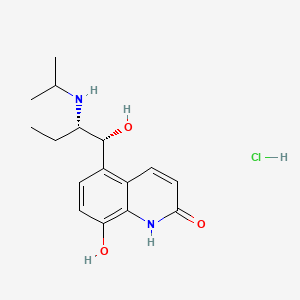
盐酸丙卡特罗
科学研究应用
盐酸普萘洛尔在科学研究中有多种应用:
医学: 它被用作支气管扩张剂,用于治疗哮喘和慢性阻塞性肺疾病.
药代动力学: 已进行研究以评估普萘洛尔的药代动力学和相对口服生物利用度.
药理学: 已经对它对中枢神经系统和外周器官的影响进行了研究.
生化分析
Biochemical Properties
Procaterol hydrochloride plays a significant role in biochemical reactions by interacting with beta-2 adrenergic receptors. These receptors are G protein-coupled receptors that, when activated by procaterol hydrochloride, stimulate the production of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP) via the enzyme adenylate cyclase . The increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in the relaxation of bronchial smooth muscles . Procaterol hydrochloride also interacts with other biomolecules such as enzymes and proteins involved in the cAMP signaling pathway .
Cellular Effects
Procaterol hydrochloride exerts its effects on various types of cells, particularly those in the respiratory system. It influences cell function by activating beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells, leading to muscle relaxation and bronchodilation . This compound also affects cell signaling pathways by increasing cAMP levels, which modulate gene expression and cellular metabolism . Additionally, procaterol hydrochloride has been shown to reduce inflammation and inhibit the release of inflammatory mediators from mast cells and other immune cells .
Molecular Mechanism
The molecular mechanism of action of procaterol hydrochloride involves its binding to beta-2 adrenergic receptors on the cell surface . This binding activates the G protein-coupled receptor, leading to the activation of adenylate cyclase and the subsequent increase in cAMP levels . The elevated cAMP levels activate PKA, which phosphorylates various target proteins, resulting in the relaxation of bronchial smooth muscles and bronchodilation . Procaterol hydrochloride also modulates gene expression by influencing transcription factors and other regulatory proteins involved in the cAMP signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of procaterol hydrochloride have been observed to change over time. The compound is rapidly absorbed after administration, with peak plasma concentrations occurring within 1.6 hours . The mean apparent elimination half-life of procaterol hydrochloride is approximately 4.2 hours . Stability studies have shown that procaterol hydrochloride is susceptible to oxidation in the presence of moisture and air, which can affect its long-term stability and efficacy . Long-term studies have demonstrated that procaterol hydrochloride maintains its bronchodilatory effects over extended periods, although its potency may decrease with prolonged exposure to oxidative conditions .
Dosage Effects in Animal Models
In animal models, the effects of procaterol hydrochloride vary with different dosages. At therapeutic doses, procaterol hydrochloride effectively relaxes bronchial smooth muscles and improves respiratory function . At higher doses, adverse effects such as tachycardia, tremors, and hypokalemia have been observed . These toxic effects are likely due to the overstimulation of beta-2 adrenergic receptors and the subsequent excessive activation of the cAMP signaling pathway . Threshold effects have also been noted, with minimal effective doses required to achieve significant bronchodilation .
Metabolic Pathways
Procaterol hydrochloride is primarily metabolized in the liver through hepatic metabolism . The compound undergoes first-pass metabolism, which limits its systemic bioavailability . The primary metabolic pathway involves the oxidation of procaterol hydrochloride to its inactive metabolites, which are then excreted via the renal route . Enzymes such as cytochrome P450 are involved in the metabolism of procaterol hydrochloride, and any alterations in their activity can affect the pharmacokinetics and efficacy of the compound .
Transport and Distribution
Procaterol hydrochloride is transported and distributed within cells and tissues through various mechanisms . After absorption, the compound is distributed to the lungs, where it exerts its bronchodilatory effects . The transport of procaterol hydrochloride within cells is likely mediated by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of procaterol hydrochloride is primarily within the cytoplasm and cell membrane of bronchial smooth muscle cells . The compound binds to beta-2 adrenergic receptors on the cell surface, initiating a cascade of intracellular signaling events . Post-translational modifications such as phosphorylation may also play a role in directing procaterol hydrochloride to specific cellular compartments . The localization of procaterol hydrochloride within the cell is crucial for its activity and function, as it ensures the effective activation of the cAMP signaling pathway and subsequent bronchodilation .
准备方法
盐酸普萘洛尔的制备涉及多个步骤:
起始原料: 合成从8-羟基喹啉氮氧化物开始.
酰化: 该化合物用2-溴丁酰卤酰化,得到5-(2-溴丁酰基)-8-羟基喹啉.
胺解: 所得化合物进行胺解,形成5-(2-甲基异丙胺丁酰)-8-羟基喹啉.
还原: 然后进行氢化还原,得到普萘洛尔.
化学反应分析
盐酸普萘洛尔经历几种类型的化学反应:
相似化合物的比较
属性
IUPAC Name |
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDBKHAAWUCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59828-07-8, 62929-91-3 | |
| Record name | 8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59828-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does procaterol hydrochloride exert its bronchodilatory effect?
A1: Procaterol hydrochloride selectively binds to β2-adrenergic receptors [, ], predominantly found in bronchial smooth muscle. This binding activates intracellular signaling pathways, leading to increased cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow [, ].
Q2: Are there any studies investigating the impact of procaterol hydrochloride on airway hyperreactivity, a hallmark of asthma?
A2: Yes, research indicates that while procaterol hydrochloride effectively relieves bronchoconstriction, it does not significantly impact airway hyperreactivity compared to other treatments [].
Q3: What is known about the pharmacokinetic profile of procaterol hydrochloride in humans?
A4: Following oral administration, procaterol hydrochloride is rapidly absorbed, reaching peak plasma concentrations within approximately 1.5 hours []. It undergoes metabolism primarily via glucuronidation, resulting in two main metabolites, DM-251 and DM-252 [].
Q4: How are procaterol hydrochloride and its metabolites eliminated from the body?
A5: Both procaterol and its glucuronide metabolites are primarily excreted in urine [].
Q5: Does the presence of food impact the pharmacokinetics of procaterol hydrochloride?
A6: Research suggests that food intake, particularly high-fat meals, can delay the absorption and onset of action of procaterol hydrochloride, although it does not significantly affect the peak response or duration of action [].
Q6: What is the molecular structure of procaterol hydrochloride?
A7: Procaterol hydrochloride, chemically known as 5-(1-hydroxy-2-isopropylaminobutyl)-8-hydroxy-2(1H)-quinolinone hydrochloride, exists in a hemihydrate form []. Its crystal structure has been elucidated using X-ray diffraction analysis, revealing a specific conformation that is retained in solution [].
Q7: What analytical techniques are employed to quantify procaterol hydrochloride in various matrices?
A8: Several methods have been developed for the determination of procaterol hydrochloride, including high-performance liquid chromatography (HPLC) [, ], solid substrate room temperature phosphorimetry (SSRTP) [], and flow injection chemiluminescence [].
Q8: Are there different formulations of procaterol hydrochloride available?
A9: Yes, procaterol hydrochloride is available in various formulations, including tablets, syrup, metered-dose inhalers (MDIs), dry powder inhalers (DPIs), and transdermal patches [, , , , ]. These diverse formulations cater to different patient needs and preferences.
Q9: How stable is procaterol hydrochloride in solution, and what factors can influence its stability?
A10: Studies indicate that the stability of procaterol hydrochloride oral solution can be affected by the type of mixing tank and container used during manufacturing. Trace heavy metals leaching from these materials can potentially degrade the drug, highlighting the importance of material compatibility in formulation development [].
Q10: What are the clinical applications of procaterol hydrochloride?
A11: Procaterol hydrochloride is primarily used in the treatment of respiratory diseases characterized by bronchoconstriction, such as asthma, asthmatic bronchitis, and chronic obstructive pulmonary disease (COPD) [, , ].
Q11: Has the efficacy of procaterol hydrochloride in treating cough variant asthma (CVA) been investigated?
A12: Several studies have demonstrated the efficacy of procaterol hydrochloride in managing CVA in both adults and children. It effectively reduces cough symptoms and improves pulmonary function parameters [, , , ].
Q12: What is the safety profile of procaterol hydrochloride?
A14: Procaterol hydrochloride is generally well-tolerated. Common side effects are typically mild and transient, including tremor and headache []. In rare cases, high doses of inhaled procaterol hydrochloride have been associated with lactic acidosis and hypokalemia, highlighting the importance of appropriate dosing and monitoring [].
Q13: Are there any specific safety considerations for the use of procaterol hydrochloride in pediatric patients?
A15: While generally considered safe, a case report documented chin trembling in a child with ADHD receiving procaterol hydrochloride and methylphenidate concurrently []. This observation emphasizes the need for careful consideration and monitoring of potential drug interactions, particularly in vulnerable populations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


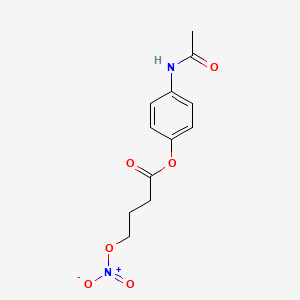
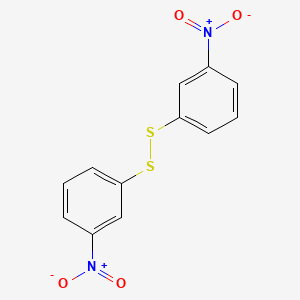

![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)
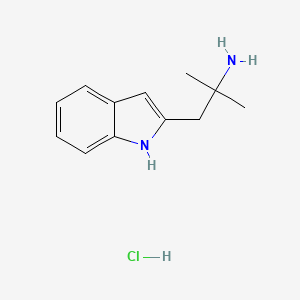
![2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole](/img/structure/B1679015.png)
